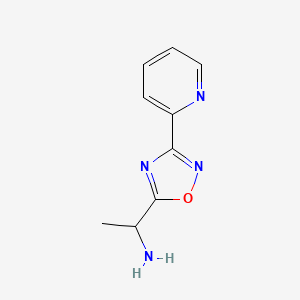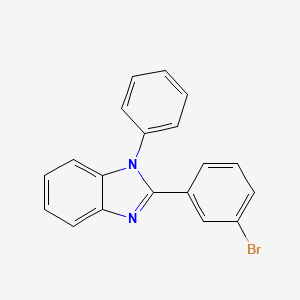
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole
Overview
Description
“2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole” is a chemical compound that belongs to the class of benzimidazoles . It is a low molecular-weight building block .
Synthesis Analysis
The compound has been synthesized by condensation of o-phenylenediamine with 3-(3-bromophenyl)-1-(4-bromophenyl)-prop-2-en-1-one (chalcone) in ethanol as a solvent . The structure of the synthesized compound was characterized using spectroscopic techniques .Molecular Structure Analysis
The optimized molecular geometry, vibrational spectra, and geometrical parameters such as bond lengths, bond angles, Mulliken atomic charges, and dipole moment of the synthesized compound are computed by Density Functional Theory (DFT) with the B3LYP method at the 6-311++G (d,p) basis set .Chemical Reactions Analysis
The compound has been synthesized by a two-step synthesis method. In order to determine the structure of the target compound, FT-IR, 1H NMR, 13C NMR, and MS were used for detection .Physical And Chemical Properties Analysis
The compound belongs to the class of benzimidazoles and is not readily accessible in pure form by standard synthetic approaches due to competing formation of the triazol-1-yl regioisomer .Scientific Research Applications
Synthesis and Biological Evaluation
This compound has been explored for its potential in the synthesis of derivatives with significant biological activities. For instance, research has shown the synthesis of benzimidazole derivatives for evaluating their antihypertensive activity. These compounds have been synthesized through various chemical reactions, and their structures were confirmed using spectroscopic techniques. Their biological activities were assessed, demonstrating potential antihypertensive effects, which suggest their usefulness in developing new therapeutic agents (Sharma, Kohli, & Sharma, 2010).
Antimicrobial and Antiviral Activities
Another area of research interest is the compound's role in synthesizing derivatives with antimicrobial and antiviral properties. Studies have synthesized benzimidazole analogues and evaluated them against various microbial strains. Although some derivatives did not show effectiveness against certain bacteria, they exhibited activity against fungal pathogens like Aspergillus niger and Candida albicans, as well as viruses including vaccinia virus and Coxsackie virus B4, indicating their potential as antifungal and antiviral agents (Sharma et al., 2009).
Catalysis and Material Science
In the realm of catalysis and material science, the compound has been utilized in synthesizing new materials with desirable properties. For example, research on the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide under specific catalytic conditions has been reported. These findings contribute to the development of new catalytic methodologies and the synthesis of materials with potential applications in various industrial processes (Lygin & Meijere, 2009).
Luminescent Properties
The compound's derivatives have also been explored for their luminescent properties, indicating its potential applications in the development of electroluminescent devices. Studies involving the synthesis of iridium complexes with benzimidazole ligands demonstrated their bright photoluminescence, suggesting their utility in non-doped electrophosphorescence devices (Zhang, Li, & Wang, 2013).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which are common among aromatic compounds .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy.
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(3-bromophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUWVSPCUFTGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630567 | |
| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-1-phenyl-1H-benzoimidazole | |
CAS RN |
760212-40-6 | |
| Record name | 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: How effective is 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole as a corrosion inhibitor compared to benzimidazole?
A1: Research indicates that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole exhibits significantly higher corrosion inhibition efficiency compared to benzimidazole. While benzimidazole achieved a maximum efficiency of 70.1%, 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole reached 97.0% efficiency at a concentration of 5 mmol/L in inhibiting copper corrosion within a 0.5 mol/L H2SO4 solution []. This difference highlights the impact of the specific structural modification on the compound's effectiveness as a corrosion inhibitor.
Q2: What is the adsorption mechanism of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole on copper in an acidic environment?
A2: The study reveals that 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole acts as a mixed-type inhibitor, meaning it can influence both the anodic and cathodic reactions involved in the corrosion process. Furthermore, the adsorption of this compound onto the copper surface follows the Langmuir adsorption isotherm model []. This suggests monolayer adsorption, where 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole molecules form a protective layer on the copper, hindering the interaction with corrosive species.
Q3: How do computational chemistry methods contribute to understanding the enhanced inhibition properties of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole?
A3: Quantum chemical calculations and molecular dynamics simulations provide a molecular-level understanding of the interaction between 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole and the copper surface []. These computational approaches can unveil the electronic properties and binding energies associated with the adsorption process, further clarifying the superior inhibition capability of 2-(3-Bromophenyl)-1-phenyl-1H-benzimidazole compared to benzimidazole.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




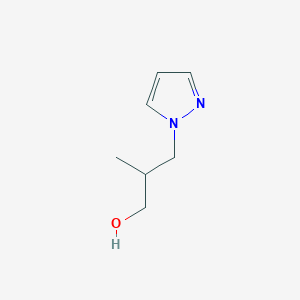


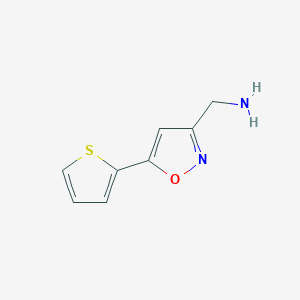
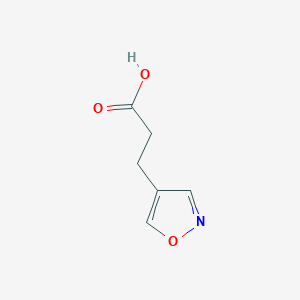
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)
![[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1344685.png)
